JNJ-38158471, also known as CS-2660, is a highly selective and orally available inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This compound has garnered attention in the field of cancer research due to its potential therapeutic applications. Its primary mechanism involves inhibiting angiogenesis, a critical process in tumor growth and metastasis.
JNJ-38158471 is classified as a small molecule drug and falls under the category of tyrosine kinase inhibitors. It is specifically designed to target and inhibit VEGFR-2, which plays a significant role in the formation of blood vessels that supply tumors with nutrients and oxygen. The compound has an IC50 value of 40 nM against VEGFR-2, indicating its potency in blocking this receptor's activity .
The synthesis of JNJ-38158471 involves several chemical reactions to construct its complex molecular framework. The compound can be synthesized through a multi-step process that includes:
These methods highlight the careful consideration of chemical reactivity and selectivity during the synthesis process, which is crucial for developing effective therapeutic agents .
The molecular formula of JNJ-38158471 is C15H17ClN6O3, with a molecular weight of 364.79 g/mol. Its structural features include:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its interactions with VEGFR-2 .
JNJ-38158471 undergoes various chemical reactions during its synthesis and biological interactions:
Understanding these reactions is essential for optimizing the compound's synthesis and improving its therapeutic profile .
The primary mechanism by which JNJ-38158471 exerts its effects is through the inhibition of VEGFR-2 signaling pathways. By binding to the receptor, it prevents the phosphorylation of downstream signaling proteins involved in angiogenesis. This action leads to:
This mechanism positions JNJ-38158471 as a promising candidate for cancer therapy, particularly in tumors that rely heavily on angiogenesis for growth .
JNJ-38158471 exhibits several key physical and chemical properties:
JNJ-38158471 has potential applications in various areas of scientific research:
Tumor angiogenesis—the formation of new blood vessels supplying malignant tissues—is a pathological process essential for solid tumor growth beyond 1–2 mm³. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR) serves as the primary signaling hub for angiogenesis. Ligand binding (VEGF-A) triggers VEGFR-2 dimerization, autophosphorylation of tyrosine residues (e.g., Y1175), and activation of downstream pathways (PI3K/AKT, RAS/RAF/MEK/ERK), promoting endothelial cell proliferation, migration, and vascular permeability [3] [7]. VEGFR-2 is overexpressed in diverse malignancies (e.g., ovarian carcinoma, melanoma, medulloblastoma), correlating with poor prognosis and metastatic potential. Inhibition disrupts tumor vascularization, starving tumors of oxygen/nutrients [3] [8].
Small-molecule tyrosine kinase inhibitors (TKIs) represent a strategic approach to block angiogenic signaling. Unlike monoclonal antibodies (e.g., bevacizumab) targeting ligands, TKIs competitively inhibit the intracellular ATP-binding site of VEGFR-2’s kinase domain (Fig 1B). Type I inhibitors (e.g., sunitinib) bind the active "DFG-in" conformation, while Type II inhibitors (e.g., sorafenib) stabilize the inactive "DFG-out" state, extending into a hydrophobic pocket for enhanced selectivity [8] [10]. Early multi-targeted TKIs (sorafenib, sunitinib) inhibit VEGFR-2 alongside Raf, PDGFR, or Kit but face limitations: off-target toxicity and compensatory angiogenic pathway activation. This drove research toward selective VEGFR-2 inhibitors to optimize efficacy and tolerability [6] [10].
JNJ-38158471 (CS-2660) was identified as a novel, orally bioavailable oxime derivative designed for high selectivity against VEGFR-2. Preclinical studies positioned it as a potent alternative to first-generation multi-kinase inhibitors, with a biochemical profile emphasizing precision targeting of the VEGF/VEGFR-2 axis [1] [2] [5]. Its discovery addressed the need for agents minimizing off-target effects while retaining robust antiangiogenic activity.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1